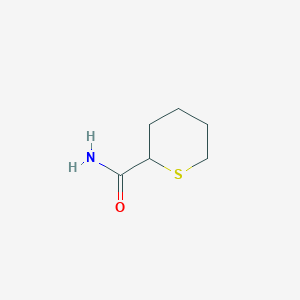

Thiane-2-carboxamide

Vue d'ensemble

Description

Thiane-2-carboxamide is a chemical compound with the molecular formula C6H11NOS and a molecular weight of 145.22 . It’s used for research purposes .

Molecular Structure Analysis

The molecular structure of Thiane-2-carboxamide can be analyzed using various spectroscopic methods including IR, 1H NMR, 13C NMR .

Chemical Reactions Analysis

Thiane-2-carboxamide, like other carboxamide derivatives, can participate in various chemical reactions. For instance, thiazole carboxamide derivatives have been shown to have potent inhibitory activities against COX enzymes .

Applications De Recherche Scientifique

Antioxidant Activity

Thiane-2-carboxamide derivatives have been shown to possess significant antioxidant activity. For instance, a derivative increased antioxidant activity by 62.0%, comparable to the reference antioxidant ascorbic acid .

Medicinal Applications

In medicine, thiophene derivatives, which include Thiane-2-carboxamide, exhibit a range of activities. They are known for their antimicrobial, analgesic and anti-inflammatory, antihypertensive, and antitumor properties .

Material Science

Thiane-2-carboxamide is used in the fabrication of light-emitting diodes (LEDs) in material science. It’s also utilized as inhibitors of corrosion of metals .

Catalysis

Bis(carboxamide) pincers, which can be derived from Thiane-2-carboxamide, are essential ligands used in catalysis. They play a significant role in investigational medicinal inorganic compounds .

Analytical Chemistry

Thiane-2-carboxamide is involved in various analytical chemistry applications, including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra Performance Liquid Chromatography (UPLC) .

Synthetic Chemistry

The compound is critical in synthetic chemistry strategies, particularly in the transformation of carboxylic acid to amide derivatives, which is a key step in synthesizing indole 2-carboxamide derivatives .

Mécanisme D'action

Target of Action

Thiane-2-carboxamide, a derivative of arylcarboxamide, has been identified to target the mycobacterial membrane protein large 3 (MmpL3) . MmpL3 is a transporter protein that plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

Thiane-2-carboxamide interacts with MmpL3, inhibiting its function . This interaction disrupts the normal functioning of the mycobacterial cell wall, thereby exhibiting anti-tubercular activity .

Biochemical Pathways

It is known that the compound interferes with the function of mmpl3, a key player in the biosynthesis of the mycobacterial cell wall . This disruption can lead to downstream effects that inhibit the growth and survival of Mycobacterium tuberculosis .

Pharmacokinetics

The compound’s drug-likeness and potential oral bioavailability have been suggested .

Result of Action

The primary result of Thiane-2-carboxamide’s action is the inhibition of Mycobacterium tuberculosis growth . By targeting and inhibiting MmpL3, Thiane-2-carboxamide disrupts the biosynthesis of the mycobacterial cell wall, leading to potent anti-tubercular activity .

Action Environment

It is known that the biosynthesis and accumulation of secondary metabolites in medicinal plants, which could include thiane-2-carboxamide, are affected by environmental factors such as light .

Propriétés

IUPAC Name |

thiane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NOS/c7-6(8)5-3-1-2-4-9-5/h5H,1-4H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNOTRQEQCOECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCSC(C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

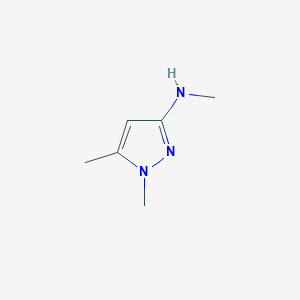

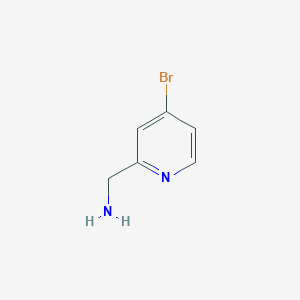

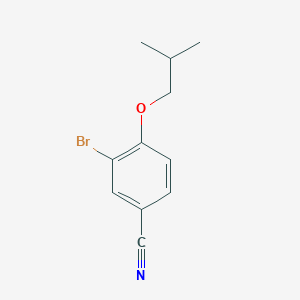

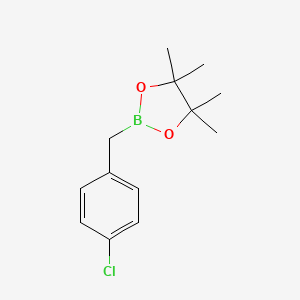

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1373099.png)

![2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide](/img/structure/B1373102.png)

![Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1373108.png)

![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1373111.png)